

Eak16-II Peptide: A Technical Guide to Structure and Self-Assembly

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Compound of Interest

Compound Name: Eak16-II

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Abstract

This document provides an in-depth technical overview of the **Eak16-II** peptide, a model system for studying molecular self-assembly. **Eak16-II** is a 16-residue ionic-complementary peptide that spontaneously assembles into well-defined nanostructures. We will explore its primary and secondary structure, the detailed mechanism and driving forces behind its self-assembly into β -sheet rich nanofibers, and the environmental factors that influence this process. Furthermore, this guide presents key quantitative data in a structured format and details the experimental protocols used for its synthesis and characterization, making it a valuable resource for researchers, scientists, and professionals in drug development and biomaterial science.

Eak16-II Peptide Structure

The structure of the **Eak16-II** peptide is fundamental to its self-assembling properties. It is a synthetic peptide designed with a repeating sequence of hydrophobic and charged amino acids, making it amphiphilic.

Primary Structure and Physicochemical Properties

Eak16-II is composed of 16 amino acids: Alanine (A), Glutamic Acid (E), and Lysine (K).^[1] At neutral pH, Alanine is hydrophobic, Glutamic Acid is negatively charged, and Lysine is positively charged.^[2] The specific sequence arranges these residues to create a distinct hydrophobic face and a hydrophilic face with a "Type II" charge distribution pattern of --++--++.

[1] This ionic complementarity is a key driver of its assembly.[1][3] The N-terminus and C-terminus of the peptide are often protected by acetylation and amidation, respectively, to neutralize the terminal charges and mimic a segment within a larger protein.

| Property | Value | Reference |
|------------------------|--|-----------|
| Amino Acid Sequence | Ac-AEAEAKAKAEAEAKAK-NH ₂ | |
| Amino Acid Composition | Alanine (A), Glutamic Acid (E), Lysine (K) | |
| Molecular Weight | 1657 g/mol | |
| Chemical Formula | C ₇₀ H ₁₂₁ N ₂₁ O ₂₅ | |
| Charge Distribution | Type II (--++--++) | |
| Key Feature | Amphiphilic | |

Secondary Structure

Under physiological conditions, **Eak16-II** predominantly adopts a β -sheet secondary structure. This conformation is stabilized by intermolecular hydrogen bonds between the peptide backbones. The amphiphilic nature of the peptide results in the hydrophobic alanine residues being segregated to one side of the β -sheet, while the charged, hydrophilic glutamic acid and lysine residues are on the other.

Experimental evidence for this β -sheet structure comes from:

- Fourier Transform Infrared (FTIR) Spectroscopy: Shows a characteristic amide I peak for β -sheets in the range of 1620-1640 cm⁻¹.
- Circular Dichroism (CD) Spectroscopy: Displays a typical β -sheet spectrum with a minimum ellipticity around 218 nm at neutral pH.

While stable as a β -sheet across a wide range of conditions, the structure can be induced to transition to an α -helix at extreme pH or at temperatures above 80°C.

Self-Assembly Mechanism

The self-assembly of **Eak16-II** is a hierarchical process where individual peptide monomers organize into progressively larger supramolecular structures, ultimately forming a nanofibrillar hydrogel.

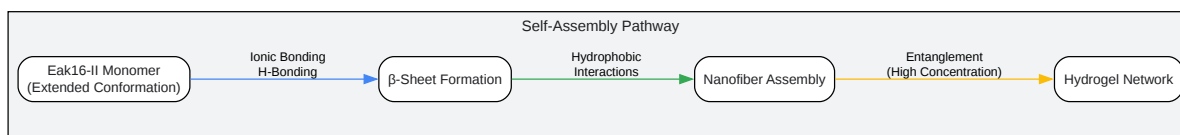
Driving Forces

The assembly is driven by a combination of non-covalent interactions:

- **Ionic Interactions:** Complementary salt bridges form between the positively charged lysine (K) and negatively charged glutamic acid (E) residues on the hydrophilic faces of adjacent peptides.
- **Hydrophobic Effects:** The hydrophobic alanine (A) faces of the peptides are driven to associate with each other to minimize their exposure to the aqueous environment.
- **Hydrogen Bonding:** Extensive intermolecular hydrogen bonds form between the backbone amide and carbonyl groups, which is the defining feature of β -sheet formation.

Hierarchical Assembly Process

The assembly from monomer to hydrogel follows a distinct pathway. In aqueous solution and above a critical aggregation concentration (CAC), the peptide monomers, which favor a stretched conformation, align to form β -sheets. These sheets then stack upon one another, with their hydrophobic faces shielded from water, to form long, stable nanofibers. At sufficient concentration, these nanofibers entangle to create a three-dimensional network that entraps a large amount of water, forming a hydrogel.



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A diagram illustrating the hierarchical self-assembly of **Eak16-II**.

Factors Influencing Self-Assembly

The formation and stability of **Eak16-II** nanostructures are sensitive to several environmental factors. The peptide's Type II charge distribution makes its fibrillar structure remarkably stable across a wide pH range, a key difference from other sequences like Eak16-IV.

| Factor | Effect on Eak16-II Assembly | Notes | Reference |
|-----------------------|--|---|-----------|
| Peptide Concentration | Fibril formation occurs above a Critical Aggregation Concentration (CAC). | At low concentrations (<0.08 mg/mL), fibrils may not form. | |
| pH | Forms stable fibrillar assemblies over a broad pH range (4 to 9). | Unlike pH-sensitive peptides (e.g., Eak16-IV), its structure is robust. | |
| Ionic Strength | Salts (e.g., in PBS) screen charge repulsion and promote faster, more extensive assembly into hydrogels. | Can induce the formation of macroscopic membranes. | |
| Temperature | The β -sheet structure is stable up to ~70-80°C. | Transitions to an α -helix at higher temperatures. | |

Experimental Protocols

The study of **Eak16-II** involves standardized methods for its synthesis, assembly, and characterization.

Peptide Synthesis and Purification

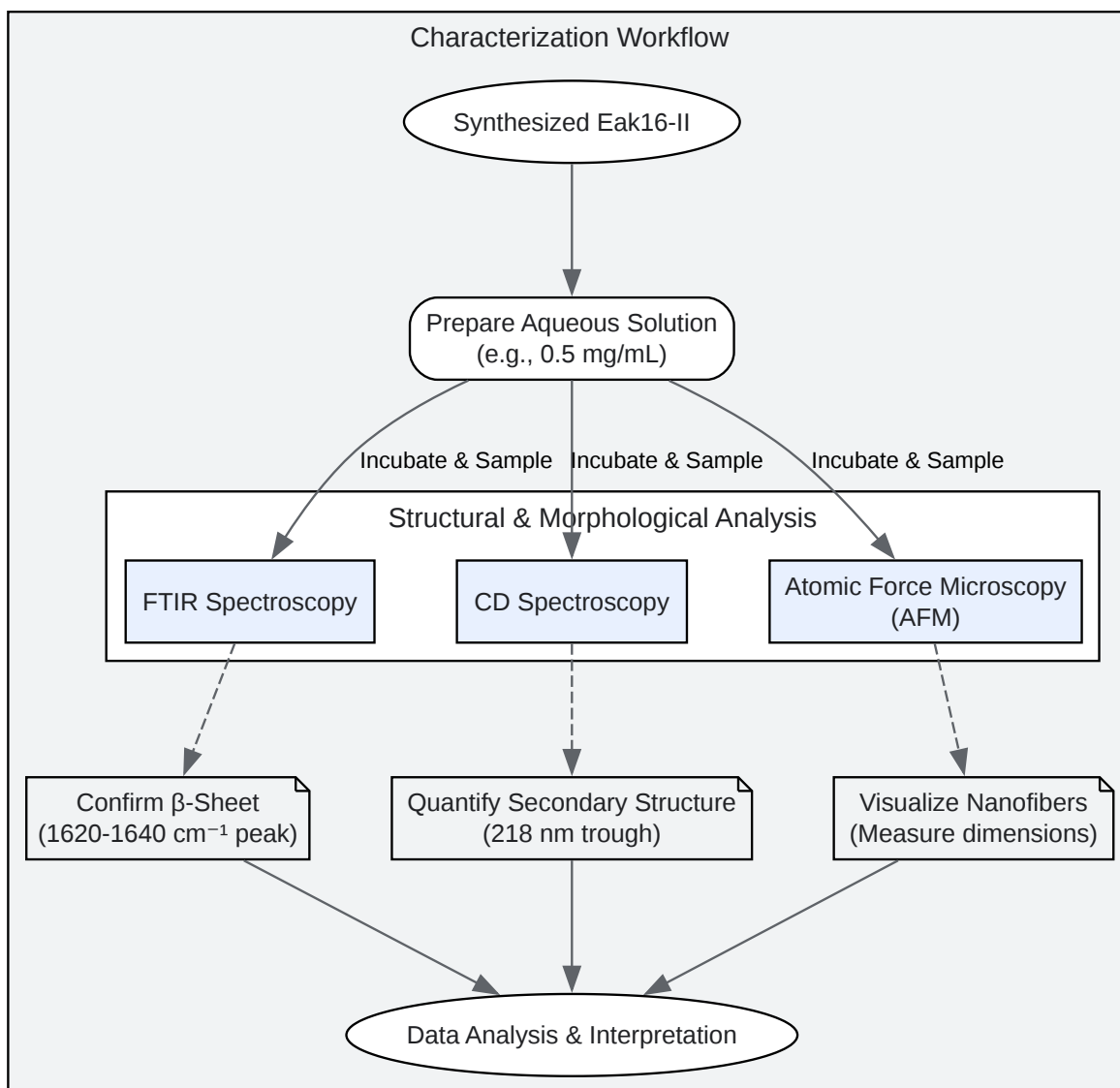
- **Synthesis:** **Eak16-II** is typically synthesized using automated solid-phase peptide synthesis (SPPS) with standard N-tert-butoxycarbonyl (t-Boc) or Fmoc chemistry.
- **Protection:** The N-terminus is acetylated and the C-terminus is amidated to remove terminal charges.
- **Cleavage & Deprotection:** The peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
- **Purification:** The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** The final product's identity and purity are confirmed by mass spectrometry.

Preparation of Self-Assembled Structures

- **Dissolution:** Lyophilized, purified **Eak16-II** powder is dissolved in ultrapure water (e.g., 18 MΩ·cm Milli-Q) or a buffer of choice (e.g., PBS) to the desired concentration.
- **Incubation:** The solution is typically allowed to incubate at room temperature for at least one hour to allow for the self-assembly process to equilibrate. Sonication can be used to break up aggregates and create a more homogenous solution before assembly.

Characterization Methods

A multi-technique approach is required to fully characterize the peptide's structure and assembled morphology.



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A typical experimental workflow for characterizing **Eak16-II** assemblies.

- Atomic Force Microscopy (AFM): Used to directly visualize the surface topography of assembled nanostructures.
 - A freshly cleaved mica surface is used as the substrate.

- A small volume (e.g., 10-20 μL) of the peptide solution is deposited onto the mica surface.
- The sample is incubated for several minutes to allow peptides to adsorb to the surface.
- The surface is gently rinsed with ultrapure water to remove unadsorbed peptides and salts.
- The sample is dried completely under a gentle stream of nitrogen or in a desiccator.
- Imaging is performed in tapping mode to minimize damage to the soft nanostructures.
- Fourier Transform Infrared (FTIR) Spectroscopy: Used to determine the secondary structure of the peptide ensemble.
 - A background spectrum of the solvent (e.g., water) is collected.
 - A small amount of the peptide solution is placed between two calcium fluoride (CaF_2) windows.
 - Spectra are recorded, typically in the range of $1500\text{-}1800\text{ cm}^{-1}$.
 - The background is subtracted from the sample spectrum to yield the peptide's absorbance spectrum. The amide I band ($1600\text{-}1700\text{ cm}^{-1}$) is analyzed for characteristic peaks of β -sheets ($1620\text{-}1640\text{ cm}^{-1}$), α -helices ($\sim 1650\text{ cm}^{-1}$), and turns ($\sim 1675\text{ cm}^{-1}$).
- Circular Dichroism (CD) Spectroscopy: Provides quantitative information about the secondary structure in solution.
 - A peptide solution of known concentration (e.g., $100\text{ }\mu\text{M}$) is prepared.
 - The solution is placed in a quartz cuvette with a short path length (e.g., $0.1\text{-}1\text{ mm}$).
 - CD spectra are recorded in the far-UV region (e.g., $190\text{-}260\text{ nm}$) at a controlled temperature.
 - A spectrum of the solvent alone is also recorded and subtracted from the sample spectrum.

- The resulting data, expressed as mean residue ellipticity, is analyzed. A strong negative band near 218 nm is characteristic of a β -sheet structure.

Applications and Significance

The predictable self-assembly and biocompatible nature of **Eak16-II** make it a highly attractive biomaterial. It has been extensively studied for diverse biomedical applications, including as a scaffold for 3D cell culture and tissue engineering, and as a nanocarrier for the delivery of hydrophobic drugs. Its ability to stabilize and deliver therapeutic agents like the anticancer drug ellipticine highlights its potential in pharmaceutical formulations. Understanding the fundamental principles of its structure and assembly is crucial for designing the next generation of advanced peptide-based materials.

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References

- 1. Self-Assembly of the Ionic Peptide EAK16: The Effect of Charge Distributions on Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemically-Induced Cross-linking of Peptidic Fibrils for Scaffolding Polymeric Particles and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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